Enantiomer-Specific Potency in FXIa Inhibition: S-Core vs. R-Enantiomer
The (S)-enantiomer of 1-(4-phenyl-1H-imidazol-2-yl)ethanamine is a critical structural component of compound 16b, a reversible FXIa inhibitor with a Ki of 0.3 nM [1]. In contrast, the (R)-enantiomer (CAS 335246-81-6) fails to support this level of potency and selectivity when incorporated into the same inhibitor framework, underscoring the stereospecific nature of the interaction with the FXIa active site .
| Evidence Dimension | FXIa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 nM (for compound 16b bearing the (S)-core) [1] |
| Comparator Or Baseline | (R)-enantiomer-based analogs: No reported Ki < 10 nM; structure-activity relationship (SAR) data indicate a substantial loss of binding affinity |
| Quantified Difference | >33-fold loss in potency (estimated from SAR trends) |
| Conditions | Recombinant human FXIa enzymatic assay, J. Med. Chem. 2014 |
Why This Matters
This differentiation ensures that procurement of the (S)-enantiomer is non-negotiable for projects aiming to replicate or build upon the high-potency FXIa inhibitor scaffold.
- [1] Hangeland, J. J. et al. Phenylimidazoles as potent and selective inhibitors of coagulation factor XIa with in vivo antithrombotic activity. J. Med. Chem. 2014, 57, 9915-9932. View Source
